molecular formula C9H5ClF3NO3 B15288143 2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone

2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone

Cat. No.: B15288143
M. Wt: 267.59 g/mol
InChI Key: WZJCPSMYAOZRHV-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H5ClF3NO3 It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone typically involves the nitration of 2-chloro-4-(trifluoromethyl)acetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both nitro and trifluoromethyl groups makes it a valuable intermediate in organic synthesis and a candidate for drug development .

Properties

Molecular Formula

C9H5ClF3NO3

Molecular Weight

267.59 g/mol

IUPAC Name

2-chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5ClF3NO3/c10-4-8(15)6-2-1-5(9(11,12)13)3-7(6)14(16)17/h1-3H,4H2

InChI Key

WZJCPSMYAOZRHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)CCl

Origin of Product

United States

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